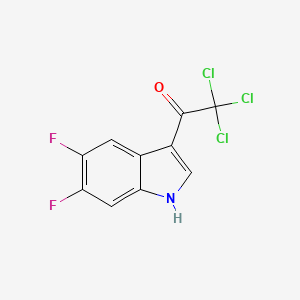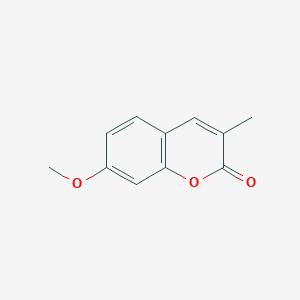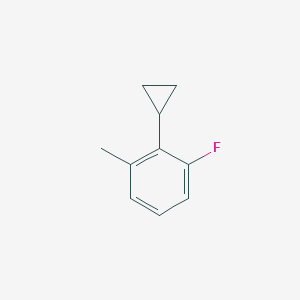
2-Cyclopropyl-1-fluoro-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1-fluoro-3-methylbenzene is an aromatic compound with a benzene ring substituted by a cyclopropyl group, a fluorine atom, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-fluoro-3-methylbenzene can be achieved through several methods, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common approach involves the cyclopropylation of 1-fluoro-3-methylbenzene using cyclopropyl halides in the presence of a strong base. Another method involves the fluorination of 2-cyclopropyl-3-methylbenzene using fluorinating agents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-1-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropyl-substituted benzene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NaOH, NH3) are commonly employed.
Major Products Formed
Oxidation: Cyclopropyl-substituted benzene ketones or carboxylic acids.
Reduction: Cyclopropyl-substituted benzene derivatives.
Substitution: Various substituted benzene compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-1-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-1-fluoro-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-3-methylbenzene: Lacks the cyclopropyl group, making it less sterically hindered.
2-Cyclopropyl-1-methylbenzene: Lacks the fluorine atom, affecting its reactivity and interactions.
2-Cyclopropyl-1-fluorobenzene: Lacks the methyl group, altering its electronic properties.
Uniqueness
2-Cyclopropyl-1-fluoro-3-methylbenzene is unique due to the presence of all three substituents (cyclopropyl, fluorine, and methyl) on the benzene ring. This combination of substituents imparts distinct steric and electronic properties, making the compound valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H11F |
|---|---|
Peso molecular |
150.19 g/mol |
Nombre IUPAC |
2-cyclopropyl-1-fluoro-3-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-3-2-4-9(11)10(7)8-5-6-8/h2-4,8H,5-6H2,1H3 |
Clave InChI |
JJYSXAIQDTVKGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)F)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






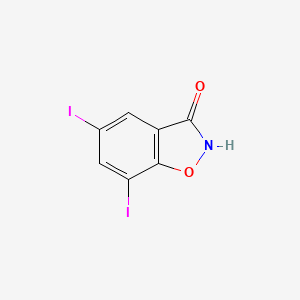
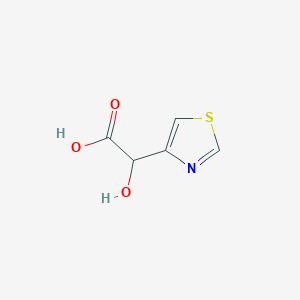


![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)

![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)

